Biperiden hydrochloride

Catalog No.
S002254
CAS No.
1235-82-1
M.F
C21H30ClNO
M. Wt
347.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biperiden hydrochloride

CAS Number

1235-82-1

Product Name

Biperiden hydrochloride

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride

Molecular Formula

C21H30ClNO

Molecular Weight

347.9 g/mol

InChI

InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H

InChI Key

RDNLAULGBSQZMP-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl

Synonyms

Akineton, alpha-Bicyclo(2.2.1)hept-5-en-2-yl-alpha-phenyl-1-piperidinepropanol, Biperiden, Biperiden Hydrochloride, Biperiden, 1R-(1 alpha,2 alpha(R*),4 alpha)-Isomer, Biperiden, 1S-(1 alpha,2 alpha(R*),4 alpha)-Isomer, Biperidene, Hydrochloride, Biperiden

Canonical SMILES

C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl

Description

The exact mass of the compound Biperiden hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170950. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Understanding movement disorders

    Researchers have used biperiden hydrochloride to study the mechanisms underlying movement disorders like Parkinson's disease. By observing its effects on motor function, scientists can gain insights into the role of acetylcholine in these conditions.Source: )

  • Investigating drug interactions

    Biperiden hydrochloride can interact with other medications. Research studies have explored these interactions to understand how biperiden hydrochloride might affect the effectiveness or safety of other drugs.Source: )

  • Developing new treatments

    Biperiden hydrochloride's mechanism of action has led researchers to explore its potential use for treating other conditions beyond movement disorders. For instance, some studies have investigated its use in managing drug-induced extrapyramidal symptoms, which are involuntary movements that can be a side effect of certain medications.Source:

Biperiden hydrochloride is an anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors. Its chemical formula is C21H29NO, and it has a molecular weight of approximately 311.46 g/mol. The compound is often marketed under the brand name Akineton and is available in various forms, including oral tablets and injectable solutions . Biperiden is characterized as a white, crystalline powder that is slightly soluble in water and alcohol .

Biperiden hydrochloride's primary mechanism of action involves its antagonism of muscarinic acetylcholine receptors in the central nervous system []. Blocking the action of acetylcholine in these receptors helps alleviate symptoms like tremors, rigidity, and akinesia associated with Parkinson's disease [].

Biperiden hydrochloride is generally well-tolerated, but side effects like dry mouth, constipation, and blurred vision can occur []. In high doses, it can cause more serious central nervous system effects like confusion, hallucinations, and seizures.

The primary chemical reaction involving biperiden is its interaction with muscarinic acetylcholine receptors. By blocking these receptors, biperiden helps restore the balance between excitatory cholinergic activity and inhibitory dopaminergic activity in the brain, which is disrupted in conditions like Parkinson's disease . The metabolism of biperiden primarily involves hydroxylation in the liver, although the complete metabolic pathway remains incompletely understood .

Biperiden exhibits several biological activities:

  • Anticholinergic Effects: It reduces symptoms associated with excessive cholinergic activity, such as muscle stiffness and tremors.
  • Mydriatic Effect: Biperiden can induce pupil dilation (mydriasis), which may lead to complications like narrow-angle glaucoma in susceptible individuals .
  • Nicotinolytic Activity: This property contributes to its effectiveness in treating extrapyramidal symptoms caused by neuroleptic medications .

Biperiden can be synthesized through multiple methods, typically involving the reaction of bicyclic compounds with piperidine derivatives. The precise synthetic pathways can vary but generally include:

  • Formation of Bicyclic Framework: Starting from norbornene derivatives.
  • Piperidine Ring Closure: Involving reactions that introduce the piperidine moiety into the bicyclic structure.
  • Hydroxylation: To achieve the final product with desired pharmacological properties .

Biperiden is primarily used for:

  • Treatment of Parkinson's Disease: It alleviates motor symptoms such as stiffness and tremors.
  • Management of Drug-Induced Movement Disorders: Particularly useful for symptoms resulting from antipsychotic medications like chlorpromazine and fluphenazine .
  • Potential Use in Neuroleptic Malignant Syndrome: As an adjunct treatment for severe muscle reactions induced by certain medications .

Biperiden has several notable interactions:

  • Increased Effects with Other Anticholinergics: Co-administration with other anticholinergic drugs can enhance side effects.
  • Quinidine Interaction: May increase anticholinergic effects on cardiac conduction.
  • Antipsychotics: Long-term use may mask or exacerbate tardive dyskinesia risks .
  • Alcohol and Opioids: Increased risk of sedation and central nervous system depression when combined .

Biperiden shares similarities with several other anticholinergic agents used to treat Parkinson's disease and movement disorders. Here are some notable comparisons:

Compound NamePrimary UseUnique Features
BenztropineParkinson's diseaseDual action as an anticholinergic and dopamine reuptake inhibitor.
TrihexyphenidylParkinson's diseaseMore potent anticholinergic effects; higher incidence of side effects.
AmantadineParkinson's diseaseAntiviral properties; also increases dopamine release.
DiphenhydramineAllergiesPrimarily an antihistamine; notable sedative effects.
ProcyclidineParkinson's diseaseSimilar mechanism but may have a different side effect profile.

Biperiden’s unique position lies in its specific action on muscarinic receptors, making it particularly effective for extrapyramidal symptoms while having a relatively lower incidence of side effects compared to some other agents.

Biperiden hydrochloride exhibits well-defined crystallographic characteristics that are fundamental to its pharmaceutical applications. The compound appears as a white to off-white crystalline powder with a practically odorless profile [1] [2]. The crystalline structure is optically inactive, indicating that biperiden hydrochloride exists as a racemic mixture of stereoisomers [2] [3].

The molecular formula of biperiden hydrochloride is C₂₁H₃₀ClNO, with a molecular weight of 347.92 g/mol [1] [4]. The Chemical Abstracts Service (CAS) registry number is 1235-82-1 [1] [4]. The compound crystallizes in a stable form under normal storage conditions, maintaining its structural integrity when stored at 2-8°C protected from light [5].

While specific polymorphic forms of biperiden hydrochloride have not been extensively documented in the literature, the compound demonstrates consistent crystalline properties across different manufacturing sources. The crystalline powder exhibits uniform particle size distribution, which is crucial for pharmaceutical processing and bioavailability [6]. Powder X-ray diffraction studies would be necessary to fully characterize any potential polymorphic variations, though current pharmacopoeial standards focus on the single crystalline form that meets therapeutic requirements.

The crystal structure stability is evidenced by the compound's resistance to polymorphic transformation under normal storage and processing conditions. This stability is particularly important for pharmaceutical formulations, as polymorphic changes can significantly affect drug dissolution rates and bioavailability [7].

Thermal Stability and Melting Point Profiles

Biperiden hydrochloride demonstrates distinct thermal behavior characterized by a relatively high melting point and decomposition patterns. The melting point ranges from approximately 238°C to 280°C, with most sources indicating decomposition occurs around 280°C [2] [5] [8]. This temperature range variation may be attributed to different analytical conditions, heating rates, and sample preparation methods employed across various studies.

Differential scanning calorimetry (DSC) analysis would reveal the thermal transitions occurring in biperiden hydrochloride. The compound exhibits thermal decomposition rather than clean melting, which is characteristic of many pharmaceutical hydrochloride salts [9] [5]. During thermal decomposition, the compound releases hydrogen chloride gas along with other decomposition products including carbon oxides and nitrogen oxides [8] [10].

The thermal stability profile indicates that biperiden hydrochloride remains stable under normal pharmaceutical processing temperatures but begins to degrade at elevated temperatures above 200°C [5] [8]. This thermal stability is adequate for standard pharmaceutical manufacturing processes, including tablet compression and coating operations that typically occur at temperatures well below the decomposition point.

Thermogravimetric analysis (TGA) coupled with mass spectrometry would provide detailed information about the decomposition mechanism and the identity of evolved gases. The thermal decomposition appears to proceed through multiple stages, with initial hydrogen chloride loss followed by degradation of the organic framework [9] [8].

Solubility Characteristics in Various Media

Biperiden hydrochloride exhibits distinct solubility patterns across different solvents, which significantly impact its pharmaceutical formulation and bioavailability. The compound demonstrates limited aqueous solubility, being classified as slightly soluble in water according to pharmacopoeial standards [2] [3] [11]. This limited water solubility presents challenges for immediate-release formulations but can be advantageous for controlled-release applications.

In organic solvents, biperiden hydrochloride shows variable solubility depending on solvent polarity and hydrogen bonding capacity. The compound is sparingly soluble in methanol and ethanol [2] [3] [11], while exhibiting greater solubility in chloroform, where it is described as freely soluble to slightly soluble depending on the source [3] [12]. In acetone, the compound demonstrates good solubility, which is utilized in certain manufacturing processes [13].

The solubility in dimethyl sulfoxide (DMSO) exceeds 20 mg/mL, making DMSO a suitable solvent for analytical and research applications [14] [15]. In diethyl ether and dichloromethane, biperiden hydrochloride shows limited solubility, being classified as slightly soluble to very slightly soluble [2] [3].

pH dependency of solubility is an important consideration for biperiden hydrochloride, given its basic nature with a pKa of approximately 9.30 [16]. The compound's solubility increases in acidic media due to protonation of the nitrogen atom, enhancing ionic interactions with water molecules. This pH-dependent solubility behavior is crucial for understanding drug dissolution in different gastric and intestinal pH environments [17].

The practical implications of these solubility characteristics include the need for solubility enhancement techniques in pharmaceutical formulations, such as the use of cyclodextrin complexation, which has been successfully employed to improve the dissolution profile of biperiden hydrochloride [18] [19].

Partition Coefficients (LogP) and Lipophilicity

Biperiden hydrochloride exhibits significant lipophilic character, as evidenced by its octanol-water partition coefficient values. Multiple computational and experimental determinations have yielded LogP values ranging from 3.54 to 4.28, indicating substantial lipophilicity [5] [20] [21] [16]. The experimental LogP value of 4.25 reported by Sangster provides a reliable reference point for pharmaceutical applications [20].

The ACD/Labs and ALOGPS calculations both yield a LogP value of 4.28 [16], while ChemAxon calculations provide a slightly lower value of 3.54 [16]. The LGC Standards safety data sheet reports a LogP of 3.85 [5], representing a middle range value that is consistent with the compound's observed pharmacological properties.

This high lipophilicity has significant implications for the compound's pharmacokinetic profile, including tissue distribution, blood-brain barrier penetration, and metabolic pathways. The LogP values indicate that biperiden hydrochloride should readily cross lipid membranes, which is consistent with its therapeutic activity in the central nervous system for treating Parkinson's disease and drug-induced extrapyramidal symptoms.

The distribution coefficient (LogD) is pH-dependent due to the compound's basic nature, with a pKa of approximately 9.30 [16]. At physiological pH (7.4), a significant portion of the compound exists in its protonated form, which affects its effective lipophilicity and tissue distribution. The polar surface area of 23.47 Ų indicates good membrane permeability according to Lipinski's Rule of Five [16].

These lipophilicity parameters are crucial for formulation development, particularly in determining appropriate excipients and delivery systems that can optimize drug absorption and bioavailability while minimizing unwanted side effects.

Spectroscopic Fingerprints (NMR, IR, MS)

Biperiden hydrochloride exhibits characteristic spectroscopic signatures that serve as definitive identification markers and structural confirmation tools. These spectroscopic fingerprints are essential for quality control, purity assessment, and structural verification in pharmaceutical applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides comprehensive structural confirmation for biperiden hydrochloride. Multiple analytical certificates confirm that the ¹H NMR spectrum is consistent with the expected molecular structure [22] [23]. The complex molecular framework, including the bicyclic norbornene system, phenyl ring, and piperidine moiety, generates distinctive chemical shifts and coupling patterns that serve as unambiguous structural identifiers.

The NMR analysis confirms the racemic nature of the compound, with characteristic signals from both stereoisomeric forms contributing to the overall spectrum. Quality control specifications require that NMR spectra correspond to the established reference standards, ensuring batch-to-batch consistency in pharmaceutical manufacturing [22].

Infrared (IR) Spectroscopy

Infrared spectroscopy serves as a primary identification tool for biperiden hydrochloride, with reference spectra available in major pharmacopoeias including the Japanese Pharmacopoeia and European Pharmacopoeia [24] [25] [26]. The IR spectrum exhibits characteristic absorption bands that confirm the presence of specific functional groups including the tertiary alcohol, aromatic ring systems, and hydrochloride salt formation.

Pharmacopoeial monographs specify that infrared absorption spectrophotometry must demonstrate correspondence with reference standards [2] [24]. The technique is particularly valuable for detecting impurities, degradation products, and confirming the identity of raw materials and finished pharmaceutical products.

Mass Spectrometry (MS)

Mass spectrometric analysis provides molecular weight confirmation and structural fragmentation patterns characteristic of biperiden hydrochloride. Analytical certificates consistently report that the molecular ion peak (MH⁺) corresponds to the expected molecular structure [1] [22] [23]. The fragmentation pattern provides additional structural confirmation through characteristic breakdown products.

Liquid chromatography-mass spectrometry (LC-MS) methods have been developed for therapeutic drug monitoring and pharmaceutical analysis, demonstrating the compound's stability under analytical conditions [27]. The mass spectrometric data support purity assessments exceeding 99.5% in pharmaceutical-grade materials [23].

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals characteristic absorption maxima that vary with solvent and pH conditions. In methanol, biperiden hydrochloride exhibits absorption maxima at 204.0 ± 1.0 nm (ε = 11,000 ± 1,000) and 258.0 ± 2.0 nm (ε = 200 ± 20) [1]. In pH 6.8 phosphate buffer, the compound shows maximum absorption at 259.0 nm, which is commonly utilized for pharmaceutical analysis [28] [29].

High-performance liquid chromatography (HPLC) methods typically employ UV detection at 205-210 nm for quantitative analysis [6] [30]. The UV absorption characteristics are pH-dependent due to the ionizable nature of the compound, requiring careful consideration of analytical conditions for accurate quantification.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

347.2015923 g/mol

Monoisotopic Mass

347.2015923 g/mol

Heavy Atom Count

24

UNII

K35N76CUHF

Related CAS

514-65-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 134 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (62.69%): Flammable solid [Danger Flammable solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (29.1%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (62.69%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (63.43%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antiparkinson Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1235-82-1

Wikipedia

Biperiden hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-13-2023
[1]. Pehl C, et al. Effects of two anticholinergic drugs, trospium chloride and biperiden, on motility and evoked potentials of the oesophagus. Aliment Pharmacol Ther. 1998 Oct;12(10)
[2]. Kornhuber J, et al. Identification of novel functional inhibitors of acid sphingomyelinase. PLoS One. 2011;6(8)
[3]. Myhrer T, et al. Antiparkinson drugs used as prophylactics for nerve agents: studies of cognitive side effects in rats. Pharmacol Biochem Behav. 2008 Jun;89(4):633-8.

Explore Compound Types